molecular formula C15H23N5O3 B6851066 1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one

1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one

Cat. No.: B6851066
M. Wt: 321.37 g/mol
InChI Key: BUCMFBAVDSDIMP-NEPJUHHUSA-N
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Description

1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one is a synthetically derived compound with significant importance in various scientific fields. This complex molecule is notable for its specific structural components, which contribute to its unique chemical and biological properties. Its applications span across chemistry, biology, medicine, and industry, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one involves multiple steps:

  • Formation of the pyrrolidine ring: : Using 5-methyl-1H-1,2,4-triazole as a starting material, the first step involves the formation of the pyrrolidine ring.

  • Methoxylation: : This step introduces a methoxy group to the pyrrolidine ring.

  • Amide bond formation: : The addition of a piperidin-2-one ring to the structure via an amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for high yield and purity. Techniques such as flow chemistry and catalytic hydrogenation are employed to streamline the process, reduce reaction times, and improve safety.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form more complex derivatives.

  • Reduction: : It can also undergo reduction to form simpler analogues.

  • Substitution: : Functional group substitutions can be performed to modify its properties.

Common Reagents and Conditions:
  • Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution Reagents: : Nucleophiles like amines, thiols under basic or acidic conditions

Major Products: The major products formed from these reactions typically involve derivatives with modified functional groups, which can lead to significant changes in their chemical and biological properties.

Scientific Research Applications

1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one has a wide array of applications:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Employed in the study of enzyme interactions and inhibition.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in treating infectious diseases.

  • Industry: : Utilized in the manufacturing of specialized polymers and materials.

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It often acts by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to altered biochemical pathways, which is useful in both research and therapeutic contexts. The primary targets are enzymes involved in metabolic processes, where the compound mimics the natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one is compared to:

  • 1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one

  • 1-[2-[(2S,4R)-4-hydroxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one

These compounds share a similar core structure but differ in their functional groups. The methoxy group in this compound provides unique steric and electronic properties that differentiate it from its analogues, making it particularly potent in certain reactions and applications.

Feel free to dive deeper into any section or ask about a specific aspect!

Properties

IUPAC Name

1-[2-[(2S,4R)-4-methoxy-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-10-16-15(18-17-10)12-7-11(23-2)8-20(12)14(22)9-19-6-4-3-5-13(19)21/h11-12H,3-9H2,1-2H3,(H,16,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCMFBAVDSDIMP-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2C(=O)CN3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2C[C@H](CN2C(=O)CN3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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